molecular formula C22H16O5 B1374721 5,4'-Dihydroxy-7-(benzyloxy)flavone CAS No. 20450-81-1

5,4'-Dihydroxy-7-(benzyloxy)flavone

Cat. No.: B1374721
CAS No.: 20450-81-1
M. Wt: 360.4 g/mol
InChI Key: LOBTUEUXZJDPHZ-UHFFFAOYSA-N
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Description

5,4'-Dihydroxy-7-(benzyloxy)flavone is a synthetically modified flavone of significant interest in medicinal chemistry and drug discovery. Flavones are a prominent subclass of flavonoids based on a 2-phenylchromen-4-one core structure (C6-C3-C6) and are widely investigated for their broad biological activities . This compound features a benzyloxy group at the 7-position, a common structural modification used to modulate the compound's properties, such as its solubility, bioavailability, and interaction with biological targets . The core structure and specific substitution pattern of this flavone are designed for probing key biological mechanisms. The dihydroxy pattern on the A and B rings is a structural feature often associated with potent antioxidant activity and the ability to interact with enzyme active sites . Research on analogous flavones indicates potential multi-target mechanisms in oncology, including the inhibition of key enzymes deregulated in cancer, such as protein kinase C (PKC), cyclin-dependent kinases (CDK), and casein kinases (CK) . Furthermore, flavones can induce cell cycle arrest and promote apoptosis in tumor cells, making them promising scaffolds for the development of anti-cancer agents . Beyond oncology, this compound serves as a valuable chemical tool in infectious disease research. Natural and synthetic flavones are recognized for their antimicrobial properties, and structural modulations, including the introduction of benzyloxy groups, are strategies to enhance these effects and combat resistant strains . The benzyloxy moiety also provides a synthetic handle for further chemical functionalization, allowing researchers to create derivatives for structure-activity relationship (SAR) studies or to develop molecular probes . This compound is supplied for research purposes to support investigations in these critical areas. Application Note : This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and refer to the associated Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-phenylmethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5/c23-16-8-6-15(7-9-16)20-12-19(25)22-18(24)10-17(11-21(22)27-20)26-13-14-4-2-1-3-5-14/h1-12,23-24H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBTUEUXZJDPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 5,4 Dihydroxy 7 Benzyloxy Flavone

The creation of 5,4'-Dihydroxy-7-(benzyloxy)flavone in a laboratory setting involves a multi-step process. A common strategy begins with the synthesis of a chalcone (B49325) precursor, which is then cyclized to form the flavone (B191248) ring system. researchgate.net

One reported synthesis starts with 2-hydroxy-4-benzyloxyacetophenone. researchgate.net This starting material can be reacted with an appropriately substituted benzaldehyde (B42025) derivative in the presence of a base to form the corresponding chalcone. Subsequent oxidative cyclization of this chalcone, for instance using iodine in dimethyl sulfoxide (B87167) (DMSO), yields the flavone structure. researchgate.net Other synthetic routes for flavones include the Allan-Robinson reaction, Auwers synthesis, and the Baker-Venkataraman rearrangement. wikipedia.org

The purification of the final product is typically achieved through techniques like column chromatography or recrystallization. rsc.org To confirm the identity and purity of the synthesized this compound, a suite of analytical methods is employed. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), which provides detailed information about the molecular structure, and Mass Spectrometry (MS) to determine the molecular weight. rsc.org

Preclinical Pharmacological Investigations of 5,4 Dihydroxy 7 Benzyloxy Flavone and Cognate Flavone Derivatives

Antineoplastic and Chemopreventive Activities

Flavonoids, a diverse class of plant-derived polyphenolic compounds, have garnered significant attention for their potential anticancer properties. Derivatives cognate to 5,4'-Dihydroxy-7-(benzyloxy)flavone, such as apigenin (B1666066), acacetin, and luteolin (B72000), have been shown to impede carcinogenesis through multiple mechanisms, including the induction of programmed cell death, interference with cancer cell signaling, and modulation of treatment resistance.

Cellular Apoptosis Induction Mechanisms

A primary strategy by which flavone (B191248) derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, in malignant cells.

Several flavones target the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. For instance, 5,3′-Dihydroxy-6,7,4′-trimethoxyflavanone (DHTMF) has been shown to induce apoptosis in lung carcinoma cells by decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax and cleaved caspase-3. researchgate.net Similarly, acacetin, another flavone derivative, reduces the expression of Bcl-2 in prostate cancer cells. nih.gov

The activation of caspases, a family of proteases crucial for the execution of apoptosis, is a common mechanistic endpoint. Studies on 7,8-Dihydroxyflavone demonstrated its ability to promote apoptotic cell death in human hepatocarcinoma cells by upregulating the expression of cleaved-caspase-3. plos.orgnih.gov Research on 5,7-dimethoxyflavone (B190784) (5,7-DMF) in a liver cancer cell line (HepG2) further supports this, showing that the compound's anticancer activity culminates in apoptosis. nih.gov A recent study on 5,4'-dihydroxy-6,8-dimethoxy-7-O-rhamnosyl flavone (DDR) found it induced apoptosis in breast cancer cells by decreasing anti-apoptotic proteins like Bcl-2 and increasing caspase-3 cleavage. researchgate.net

Flavone DerivativeCancer ModelKey Apoptotic MechanismsReference
5,3′-Dihydroxy-6,7,4′-trimethoxyflavanone (DHTMF)Lung Carcinoma Cells↓ Bcl-2, ↑ Bax, ↑ Cleaved Caspase-3 researchgate.net
AcacetinProstate Cancer Cells (DU145)↓ Bcl-2, ↓ XIAP nih.gov
7,8-DihydroxyflavoneHepatocarcinoma Cells (HUH-7)↑ Cleaved Caspase-3, ↓ Bcl-2 plos.orgnih.gov
5,4'-dihydroxy-6,8-dimethoxy-7-O-rhamnosyl flavone (DDR)Breast Cancer Cells (MDA-MB-231)↓ Bcl-2, ↓ Bcl-xl, ↓ Mcl-1, ↑ Cleaved Caspase-3 researchgate.net

Inhibition of Proliferative Signaling Pathways

Cancer cell proliferation is driven by aberrant signaling pathways that promote uncontrolled growth. Flavone derivatives have been shown to target several of these critical pathways.

The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, is a key target. Apigenin has been found to activate autophagy and reduce cell proliferation in HepG2 cells by inhibiting the PI3K/Akt pathway. nih.govmdpi.com Similarly, 5,3′-Dihydroxy-6,7,4′-trimethoxyflavanone (DHTMF) suppresses growth in lung cancer cells by inhibiting the phosphorylation of Akt and mTOR. researchgate.net The derivative 5,4'-dihydroxy-6,8-dimethoxy-7-O-rhamnosyl flavone (DDR) also exerts antitumor effects by targeting the PI3K pathway. researchgate.netnih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival, is another prominent target. Acacetin demonstrates anticancer activity in prostate cancer cells by suppressing the NF-κB pathway, which leads to a reduction in proliferative proteins like cyclooxygenase (COX)-2. nih.govnih.gov Apigenin is also known to inhibit the activity of the NF-κB pathway. nih.gov

Flavone DerivativeInhibited Signaling PathwayCancer ModelReference
ApigeninPI3K/Akt/mTOR, NF-κB, JAK/STAT, ERK/MAPKHepatocellular Carcinoma (HepG2) nih.govmdpi.com
AcacetinAkt/NF-κBProstate Cancer (DU145) nih.govnih.gov
5,3′-Dihydroxy-6,7,4′-trimethoxyflavanone (DHTMF)Akt/mTORLung Cancer (H522), HUVECs researchgate.net
5,4'-dihydroxy-6,8-dimethoxy-7-O-rhamnosyl flavone (DDR)PI3K/Akt, NF-κBBreast Cancer (MDA-MB-231) researchgate.netnih.gov

Differential Cytotoxicity Profiling in Cancer Cell Lines versus Non-Malignant Cells

An essential characteristic of a potential anticancer agent is its ability to selectively target cancer cells while sparing non-malignant cells. Preclinical studies on flavone derivatives often assess this differential cytotoxicity. For instance, 5,7-dimethoxyflavone (5,7-DMF) was evaluated for its anticancer activity against the liver cancer cell line HepG2, with results indicating it exhibited significant cytotoxicity against these cancer cells. nih.gov Acacetin has been shown to decrease the viability of human prostate cancer cells (DU145) in a dose- and time-dependent manner. nih.govnih.gov

In contrast, studies on non-malignant cells suggest lower toxicity. An investigation into twelve 5,7-dihydroxyflavone analogues in RAW 264.7 macrophages (non-malignant inflammatory cells) found that several compounds, including chrysin (B1683763), showed significant anti-inflammatory effects with low cytotoxicity. nih.gov This suggests a favorable therapeutic window, where the concentrations required for anti-inflammatory or anticancer effects may be non-toxic to healthy cells.

Modulation of Chemoresistance Mechanisms

The development of resistance to chemotherapy is a major obstacle in cancer treatment. Certain flavones have shown potential in overcoming these resistance mechanisms. A key mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, which pump drugs out of cancer cells.

Research has shown that 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) can effectively reverse drug resistance mediated by the breast cancer resistance protein (BCRP/ABCG2), an important ABC transporter. semanticscholar.org In BCRP-expressing human leukemia cells, HTMF demonstrated a stronger reversal effect on resistance to the chemotherapy drug SN-38 than its parent compound. semanticscholar.org The mechanism involves both the direct inhibition of BCRP-mediated drug efflux and the suppression of BCRP protein expression. semanticscholar.org

Radiosensitization in Preclinical Oncological Models

Combining natural compounds with radiotherapy to enhance the sensitivity of tumor cells is a promising strategy. Several flavone derivatives have been identified as potent radiosensitizers.

Apigenin has been shown to significantly sensitize human lung carcinoma cells to radiation-induced cell death. researchgate.netnih.govnih.gov The proposed mechanisms include the induction of apoptosis and growth inhibition through the down-regulation of Bcl-2 and up-regulation of WAF1/p21. nih.gov

Luteolin also acts as a radiosensitizer in non-small cell lung cancer (NSCLC) cells by enhancing apoptotic cell death. nih.gov This effect is mediated through the activation of a p38/ROS/caspase cascade. nih.gov In xenograft models, the combination of luteolin and ionizing radiation led to a significant delay in tumor growth compared to either treatment alone. nih.govnih.gov

Similarly, chrysin has been found to potentiate the effects of radiation therapy in triple-negative breast cancer (TNBC) cells. The combination therapy resulted in synergistic antitumor effects by increasing apoptosis, evidenced by an increased Bax/Bcl-2 ratio and p53 levels.

Anti-inflammatory Efficacy and Mechanistic Elucidation

Chronic inflammation is a known driver of various diseases, including cancer. Flavones possess significant anti-inflammatory properties by modulating key inflammatory pathways.

Studies on 5,7-dihydroxyflavone analogues in lipopolysaccharide (LPS)-stimulated macrophages showed that compounds like chrysin could significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory process. nih.gov They also decreased the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov The underlying mechanism involves the regulation of NF-κB activation by inhibiting the phosphorylation of its inhibitor, IκBα. nih.gov

Acacetin is another flavone with recognized anti-inflammatory effects, which contributes to its anticancer activity by suppressing inflammatory signaling pathways like NF-κB. nih.govnih.gov Furthermore, a methoxy-flavone isolated from Bruguiera gymnorrhiza (5,7-dihydroxy-2-[3-hydroxy-4,5-dimethoxy-phenyl]-chromen-4-one) displayed potent anti-inflammatory activity by inhibiting COX-2, 5-lipoxygenase (5-LOX), and the production of tumor necrosis factor-alpha (TNF-α).

Flavone DerivativeInflammatory ModelKey Anti-inflammatory MechanismsReference
5,7-dihydroxyflavone (Chrysin)LPS-stimulated RAW 264.7 Macrophages↓ iNOS, ↓ COX-2, ↓ IL-1β, ↓ IL-6, ↓ IκBα phosphorylation nih.gov
AcacetinProstate Cancer Cells (DU145)↓ NF-κB signaling, ↓ COX-2 nih.govnih.gov
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-oneIn vitro enzyme assays↓ COX-2, ↓ 5-LOX, ↓ TNF-α production, ↓ NF-κB activity

Table of Mentioned Compounds

Common Name/AbbreviationChemical Name
5,7-DMF5,7-dimethoxyflavone
7,8-Dihydroxyflavone7,8-dihydroxy-2-phenyl-4H-chromen-4-one
Acacetin5,7-dihydroxy-4'-methoxyflavone
Apigenin4′,5,7-Trihydroxyflavone
Chrysin5,7-dihydroxyflavone
DDR5,4'-dihydroxy-6,8-dimethoxy-7-O-rhamnosyl flavone
DHTMF5,3′-Dihydroxy-6,7,4′-trimethoxyflavanone
HTMF5-hydroxy-3',4',7-trimethoxyflavone
Luteolin3',4',5,7-tetrahydroxyflavone
-5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one

Inhibition of Eicosanoid Biosynthesis Enzymes

Flavonoids have been investigated for their ability to inhibit key enzymes in the eicosanoid biosynthesis pathway, such as lipoxygenases (LOX). Eicosanoids are signaling molecules involved in inflammation. Bioassay-guided studies of related compounds have demonstrated notable inhibitory effects. For instance, a specific methoxy-flavone, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, isolated from Bruguiera gymnorrhiza, showed more than 80% inhibition of 5-lipoxygenase (5-LOX) activity at a concentration of 100 μg/ml. nih.gov Similarly, a series of synthesized methoxyflavones were evaluated for their anti-inflammatory properties, with compound F5 showing the highest 5-LOX inhibitory activity among the tested flavones (33.65 ± 4.74%). nih.gov These findings suggest that the flavone backbone, shared by this compound, is a viable scaffold for developing inhibitors of eicosanoid biosynthesis enzymes. nih.govnih.gov

Modulation of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Activities

The modulation of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory response, is a key mechanism for many anti-inflammatory agents. Research indicates that certain flavones can act as preferential inhibitors of COX-2. brieflands.com A study on a flavone from Bruguiera gymnorrhiza demonstrated over 80% inhibition of COX-2 activity at a 100 μg/ml concentration. nih.gov

In a study involving synthetic methoxyflavones, one derivative (referred to as F2) exhibited significant and selective inhibition of COX-2. nih.gov The details of this inhibition compared to a standard drug are presented in the table below.

CompoundCOX-2 Inhibition (%)Selectivity Index (SI)
Methoxyflavone F298.96 ± 1.47%3.90
Celecoxib (Reference)98.20 ± 2.55%7.54

Table 1. Comparative COX-2 inhibitory activity of a synthetic methoxyflavone versus Celecoxib. The Selectivity Index (SI) indicates the compound's preference for inhibiting COX-2 over COX-1. Data sourced from nih.gov.

Docking studies further support that flavones containing a 2,3-double bond, a feature present in this compound, may act as preferential inhibitors of COX-2. brieflands.com Information regarding the direct modulation of inducible nitric oxide synthase (iNOS) by these specific flavone derivatives is limited in the reviewed literature.

Regulation of Prostaglandin E2 (PGE2) Production

Beyond direct enzyme inhibition, flavonoids can regulate the production of inflammatory mediators like Prostaglandin E2 (PGE2). A study on 2',4',7-trimethoxyflavone (TMF) found it potently inhibited PGE2 production in lipopolysaccharide (LPS)-treated mouse macrophage cells. researchgate.net Interestingly, this effect was not due to the inhibition of COX-2 activity or its expression. Instead, TMF was identified as an inhibitor of phospholipase A2 (PLA2), an upstream enzyme that releases arachidonic acid, the substrate for COX enzymes. researchgate.net

CompoundIC50 for PGE2 Inhibition (µM)Mechanism
2',4',7-trimethoxyflavone (TMF)0.48 µMPLA2 Inhibition
NS-398 (Reference COX-2 Inhibitor)0.07 µMCOX-2 Inhibition
Wogonin (Reference Flavonoid)1.09 µMNot specified

Table 2. Inhibitory concentration (IC50) of 2',4',7-trimethoxyflavone on PGE2 production and its mechanism of action compared to reference compounds. Data sourced from researchgate.net.

Further structure-activity relationship studies on a series of 5,7-dihydroxyflavones and their O-methylated analogs revealed that 5-hydroxy-7-methoxyflavone derivatives showed moderate inhibitory activities on PGE2 production. imrpress.com This suggests that the substitution pattern at the C7 position, where the benzyloxy group is located in the title compound, is relevant for regulating PGE2 synthesis.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Flavonoids are well-regarded for their antioxidant properties, which are largely attributed to their chemical structure. nih.gov The ability to scavenge free radicals is tied to the pattern of hydroxylation and the presence of features like a C2=C3 double bond conjugated with a C4 carbonyl group, which allows for the delocalization of electrons. nih.gov The primary mechanism for radical scavenging by flavonoids is often through hydrogen atom transfer. nih.gov

Direct Free Radical Quenching Capabilities

Preclinical studies have demonstrated the direct radical-scavenging abilities of flavones similar to this compound. In one study, a flavone derivative showed a 40% inhibition of the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. nih.gov Other research has shown that flavones with hydroxyl groups at the C6 and C7 positions are favorable for scavenging superoxide (B77818) anion radicals. imrpress.com A rice flavone derivative, 5,4'-dihydroxy-3',5'-dimethoxy-7-O-beta-D-glucopyranosyloxy-flavone, was found to exert protective effects by scavenging free radicals through the enhancement of glutathione (B108866) peroxidase (GSH-Px) and superoxide dismutase (SOD) activities. mdpi.com

Antiviral Effects and Host-Pathogen Interaction Studies

Flavonoids are natural phytochemicals known to act at different stages of viral infection, including viral entry, replication, and protein translation. The core structure of this compound is a derivative of apigenin (5,7,4'-trihydroxyflavone), a flavonoid with substantial and widely studied antiviral effects against numerous viruses. imrpress.comnih.gov

Apigenin has demonstrated remarkable antiviral activity against herpes simplex virus (HSV), enterovirus 71 (EV71), hepatitis C virus (HCV), and influenza virus. imrpress.comnih.gov Its mechanisms of action involve direct interference with viral components and modulation of host-pathogen interactions. nih.gov For instance, apigenin can inhibit the RNA-dependent-RNA polymerase (RdRp) activity of the HCV non-structural protein 5B (NS5B), reducing viral replication by up to 90% in cell culture systems. imrpress.comnih.gov

Studies on other related flavones provide further insight into potential antiviral mechanisms. A flavone known as F36 (5,7,4'-trihydroxy-8-methoxyflavone) was found to inhibit the replication of influenza A and B viruses by inhibiting the fusion of the viral envelope with the endosome membrane, a critical early step in the infection cycle. nih.gov Flavonoids can also interfere with host cell signaling pathways that are required for viral replication. For example, they can block the attachment and entry of viruses, interfere with viral replication machinery, or prevent the release of new virions from infected cells. nih.gov This modulation of the host cellular environment and direct interaction with viral proteins represent key aspects of their host-pathogen interaction profile. researchgate.netnih.gov

Inhibition of Viral Replication Processes

The antiviral properties of flavonoids are well-established, with many compounds demonstrating the ability to interfere with various stages of the viral life cycle. nih.gov Research into derivatives structurally similar to this compound reveals a range of antiviral mechanisms.

Many flavonoids exert their effects by inhibiting key viral enzymes essential for replication. For instance, luteolin and quercetin (B1663063) have been shown to have anti-HCV effects by targeting the NS5B polymerase. mdpi.com Similarly, fisetin (B1672732) has been found to inhibit the replication machinery of both Dengue virus and Enterovirus A71. mdpi.com Pinocembrin, a flavanone (B1672756), also targets the post-entry processes of the Zika virus replication cycle, inhibiting both viral RNA production and the synthesis of envelope proteins. mdpi.com

Some flavonoids demonstrate broad-spectrum antiviral activity. Methoxyflavones such as 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone (B1218394) (PMF) and 5-hydroxy-3,6,7,3',4'-pentamethoxyflavone (PMF-OH) have shown efficacy against Hepatitis B virus (HBV), Herpes Simplex Virus type 1 (HSV-1), and Poliovirus type 1 (PV-1). nih.gov The broad activity of these methoxyflavones suggests they may act as non-selective inhibitors of viral polymerases or modulate cellular processes crucial for the viral life cycle. nih.gov In contrast, glycosylated flavonoids like myricetin (B1677590) derivatives were found to be active against HBV but not against Polio or Herpes viruses. nih.gov

The combination of different flavonoids can also lead to enhanced antiviral effects. A mixture of Pectolinarin and acacetin-7-O-rutinoside, for example, was eight times more potent against the DENV-2 virus than Pectolinarin alone, indicating a synergistic interaction. mdpi.com

Table 1: Antiviral Activity of Cognate Flavone Derivatives

Flavonoid DerivativeVirusObserved EffectReference
Luteolin & QuercetinHepatitis C Virus (HCV)Inhibition of NS5B polymerase. mdpi.com
FisetinDengue Virus, Enterovirus A71Inhibition of replication molecular machineries. mdpi.com
PinocembrinZika VirusInhibition of viral RNA production and envelope protein synthesis. mdpi.com
Methoxyflavones (PMF, PMF-OH)HBV, HSV-1, PoliovirusBroad-spectrum antiviral activity. nih.gov
Quercetin 3-rhamnosideInfluenza A Virus86% inhibition at 100 µg/ml; inhibits early stage of replication. nih.gov

Molecular Interactions with Viral Structural Proteins

Flavonoids can thwart viral infections by directly interacting with viral proteins, thereby preventing viral entry into host cells or inhibiting enzymes necessary for the viral life cycle. nih.gov These interactions often target viral surface proteins or critical enzymes like proteases.

One key mechanism is the inhibition of viral attachment and entry. It has been described that flavonoids can bind to the surface proteins of viruses, which prohibits the virus from entering host cells. nih.gov A specific example is 5,7,4'-trihydroxy-8-methoxyflavone (F36), isolated from Scutellaria baicalensis, which inhibits the replication of influenza A and B viruses. nih.gov Its mechanism involves, at least in part, the inhibition of the low pH-dependent membrane fusion between the viral envelope and the endosome/lysosome membrane, a critical step in the early stage of infection. nih.gov

Viral proteases are another major target for flavonoids. The HIV-1 protease, for instance, is essential for the maturation of infectious virus particles. Phytochemicals like kaempferol-7-O-glucoside and epigallocatechin-3-gallate (EGCG) have been shown to interact with and inhibit HIV-1 protease. mdpi.com Furthermore, flavonoids such as apigenin, fisetin, and luteolin can slow the elimination of synthetic antiviral drugs that target the HIV-1 protease, suggesting a role in enhancing the efficacy of combination therapies. mdpi.com Computational studies on methoxyflavones have also suggested that these compounds could interact with the Reverse Transcriptase of HBV. nih.gov

Table 2: Molecular Interactions of Flavonoids with Viral Proteins

Flavonoid DerivativeViral Protein TargetVirusMechanism of ActionReference
5,7,4'-trihydroxy-8-methoxyflavoneViral EnvelopeInfluenza A/B VirusInhibits fusion with endosome/lysosome membrane. nih.gov
Kaempferol-7-O-glucoside, EGCGHIV-1 ProteaseHIV-1Inhibits protease activity. mdpi.com
Methoxyflavones (PMF, PMF-OH)Reverse Transcriptase (putative)Hepatitis B Virus (HBV)Computational studies suggest interaction with the enzyme. nih.gov
Apigenin, Fisetin, Luteolin(Interaction with drug efflux pumps)HIV-1Slows elimination of protease inhibitor drugs. mdpi.com

Neurobiological Target Modulation

Flavonoids are increasingly studied for their neuroprotective properties, with research pointing towards their ability to modulate key pathways involved in neurodegenerative diseases.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

One of the primary therapeutic strategies for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Several flavonoid derivatives have been evaluated for their potential as cholinesterase inhibitors. tandfonline.com

In a study evaluating flavonoids from the root bark of Pinus krempfii, tectochrysin (B192502) was identified as an inhibitor of AChE with an IC50 value of 33.69 ± 2.80 μM. tandfonline.comnih.gov In the same study, galangin (B1674397) showed inhibitory activity against BChE with an IC50 value of 82.21 ± 2.70 μM. tandfonline.comnih.gov Molecular docking studies supported these findings, indicating a strong binding affinity of tectochrysin for the AChE enzyme. nih.gov

Another investigation examined quercetin and macluraxanthone (B191769), a xanthone (B1684191) derivative. nih.gov Macluraxanthone was the most potent inhibitor of both enzymes, with IC50 values of 8.47 μM for AChE and 29.8 μM for BChE. nih.gov Kinetic studies revealed that quercetin inhibits both enzymes in a competitive manner. In contrast, macluraxanthone displayed non-competitive inhibition against AChE and competitive inhibition against BChE. nih.gov

Table 3: Cholinesterase Inhibition by Cognate Flavone Derivatives

CompoundEnzymeIC50 Value (µM)Reference
TectochrysinAcetylcholinesterase (AChE)33.69 ± 2.80 tandfonline.comnih.gov
GalanginButyrylcholinesterase (BChE)82.21 ± 2.70 tandfonline.comnih.gov
QuercetinAcetylcholinesterase (AChE)- nih.gov
Butyrylcholinesterase (BChE)-
MacluraxanthoneAcetylcholinesterase (AChE)8.47 nih.gov
Butyrylcholinesterase (BChE)29.8

In Vitro and Ex Vivo Assessment of Neuroprotective Potential

The neuroprotective effects of flavonoids are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate cellular signaling pathways involved in cell survival and death. Apigenin (5,7,4'-trihydroxyflavone), the parent compound of this compound, is one of the most studied flavonoids for neuroprotection.

In vitro studies using PC12 cells, a common model for neuronal cells, have shown that apigenin can protect against chemically-induced ischemia/reperfusion injury. nih.gov Pretreatment with apigenin significantly improved cell viability, reduced the levels of reactive oxygen species (ROS), mitigated apoptosis, and stabilized the mitochondrial membrane potential (MMP). nih.gov The optimal effective concentration of apigenin was found to be 10 µg/mL in this model. nih.gov

Apigenin also demonstrates neuroprotective effects in models of neuroinflammation, a key factor in the pathogenesis of Alzheimer's disease. nih.gov In co-cultures of neurons and glial cells exposed to inflammatory agents like lipopolysaccharide (LPS), IL-1β, or amyloid-β (Aβ) oligomers, treatment with apigenin preserved neuron integrity, reduced microglial activation, and modulated the expression of inflammatory markers. nih.gov Specifically, apigenin was shown to reduce caspase-3 activation, a marker of apoptosis, confirming its neuroprotective potential against inflammatory damage. nih.gov

Ex vivo and in vivo assessments further support these findings. In a mouse model of Alzheimer's disease, oral treatment with apigenin rescued learning deficits and improved memory. fao.org The mechanisms behind this improvement included a reduction in Aβ burden through the downregulation of the enzyme BACE1, inhibition of oxidative stress, and restoration of the neurotrophic ERK/CREB/BDNF pathway. fao.org Similarly, pinocembrin, another flavonoid, has been noted for its antioxidant, anti-inflammatory, and neuroprotective properties, protecting against oxidative stress-induced degeneration. frontiersin.org

Table 4: Neuroprotective Effects of Cognate Flavonoids

FlavonoidModelObserved Neuroprotective EffectsReference
ApigeninPC12 cells with CoCl₂-induced injuryEnhanced cell viability, reduced ROS, alleviated apoptosis, improved mitochondrial membrane potential. nih.gov
Neuron/glial co-cultures with LPS, IL-1β, AβPreserved neuron integrity, reduced microglial activation, reduced caspase-3 activation. nih.gov
APP/PS1 Alzheimer's disease mouse modelRescued learning/memory deficits, reduced Aβ burden, restored ERK/CREB/BDNF pathway. fao.org
PinocembrinMouse modelsAlleviated intervertebral disc degeneration, protected against oxidative stress. frontiersin.org

Structure Activity Relationship Sar Studies and Molecular Modeling of 5,4 Dihydroxy 7 Benzyloxy Flavone

Correlative Analysis of Structural Features and Biological Potency

The biological activity of flavonoids is intricately linked to their substitution patterns. In 5,4'-Dihydroxy-7-(benzyloxy)flavone, the hydroxyl groups at positions 5 and 4', and the benzyloxy moiety at position 7 are key determinants of its potential efficacy.

Significance of Hydroxyl Groups at Positions 5 and 4'

The presence of hydroxyl (-OH) groups at the 5 and 4' positions of the flavone (B191248) backbone is a well-established feature for significant biological activity in many flavonoids. The 5-hydroxyl group can form a hydrogen bond with the adjacent carbonyl group at position 4, which contributes to the planarity of the molecule and can influence interactions with biological targets. Studies on various flavonoids have consistently shown that a 5-hydroxyl group is often crucial for activities such as anticancer and anti-inflammatory effects.

The 4'-hydroxyl group on the B-ring is also a key contributor to the biological effects of flavonoids. It is frequently involved in hydrogen bonding interactions within the active sites of enzymes and receptors. For instance, in the context of anti-inflammatory activity, the 4'-OH group can play a role in the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Role of the Benzyloxy Moiety at Position 7

The substitution at the 7-position of the A-ring significantly impacts the physicochemical properties and biological activity of flavones. The introduction of a benzyloxy group (a benzyl (B1604629) group linked via an ether bond) at this position, as seen in this compound, introduces a bulky, lipophilic moiety. This can have several consequences:

Increased Lipophilicity: The benzyl group enhances the compound's lipophilicity, which may improve its ability to cross cell membranes and access intracellular targets.

Steric Effects: The size and flexibility of the benzyloxy group can influence how the molecule fits into the binding pockets of target proteins. This can either enhance or diminish its activity compared to flavonoids with smaller substituents like a hydroxyl or methoxy (B1213986) group at the same position.

Modified Receptor Interactions: The aromatic ring of the benzyl group can engage in additional binding interactions, such as pi-pi stacking, with amino acid residues in a protein's active site, potentially increasing binding affinity and potency.

A study on the synthesis and antimicrobial activity of 7-hydroxy-3',4'-methylenedioxy- and 7-benzyloxy-3',4'-methylenedioxy flavanones demonstrated that such substitutions can confer significant biological effects.

Impact of Substituent Patterns on the A, B, and C Rings on Receptor Binding and Activity

A-Ring: The 5-hydroxyl and 7-benzyloxy groups on the A-ring are critical for modulating interactions with target proteins. The 5-OH group often acts as a hydrogen bond donor, while the 7-benzyloxy group can provide additional hydrophobic and aromatic interactions.

B-Ring: The 4'-hydroxyl group on the B-ring is a key site for hydrogen bonding and is often essential for potent biological activity. The substitution pattern on the B-ring is a major determinant of the flavonoid's antioxidant capacity and its ability to inhibit various enzymes.

C-Ring: The double bond between C2 and C3 in the C-ring, in conjugation with the C4-carbonyl group, contributes to the planarity of the flavonoid structure. This planarity is often important for intercalation with DNA or for fitting into the active sites of enzymes.

The specific combination of these substituents in this compound suggests a potential for a range of biological activities, including but not limited to, anticancer and anti-inflammatory effects.

Comparative Analysis with Other Flavone and Flavonoid Derivatives

To understand the potential of this compound, it is useful to compare it with other well-known flavonoids.

Compound5-OH7-Substitution4'-OHReported Biological Activities
This compound Yes-OCH2PhYes(Hypothesized) Anticancer, Anti-inflammatory
Apigenin (B1666066)Yes-OHYesAnticancer, Anti-inflammatory, Antioxidant
Genkwanin (7-Methoxyapigenin)Yes-OCH3YesAnticancer, Anti-inflammatory
KaempferolYes-OHYesAnticancer, Antioxidant
7-Benzyloxy-5-hydroxyflavoneYes-OCH2PhNoPotential antioxidant, anti-inflammatory, and antimicrobial effects nih.gov

This table is for illustrative purposes and includes hypothesized activities for the title compound based on the activities of structurally related flavonoids.

The replacement of the 7-hydroxyl group in apigenin with a 7-benzyloxy group in the title compound is expected to significantly alter its biological profile. While apigenin is a well-studied anticancer and anti-inflammatory agent, the increased lipophilicity and steric bulk of the benzyloxy group could lead to enhanced cellular uptake and potentially different or more potent interactions with biological targets. Similarly, comparison with genkwanin, which has a smaller methoxy group at the 7-position, would be crucial to delineate the specific contribution of the larger benzyl moiety.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational methods like molecular docking can provide valuable insights into the potential biological targets of this compound and the molecular basis for its activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method can be used to model the interaction of this compound with the active sites of various enzymes or receptors implicated in diseases like cancer and inflammation.

A hypothetical molecular docking study of this compound could be performed against a target protein such as a protein kinase, which is often dysregulated in cancer. The simulation would likely reveal the following:

Binding Pose: The most stable conformation of the flavonoid within the kinase's ATP-binding pocket.

Key Interactions: The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the flavonoid. For instance, the 5-OH and 4'-OH groups would be expected to form crucial hydrogen bonds with residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. The benzyloxy group at the 7-position could extend into a more hydrophobic pocket, forming favorable van der Waals and aromatic interactions.

Binding Affinity: A calculated binding energy or docking score that estimates the strength of the interaction. This score could be compared with that of known kinase inhibitors to predict the potential potency of this compound.

The results of such a docking study could guide the design of more potent analogs and prioritize experimental testing. For example, modifications to the benzyl group or the B-ring could be explored computationally to optimize interactions with the target protein.

Elucidation of Binding Pockets and Key Interacting Residues

The interaction of flavonoids with proteins is a key determinant of their biological activity. While the specific binding pockets for this compound have not been individually detailed in extensive studies, the general principles of flavonoid-protein interactions offer significant insights.

Computational docking studies on various flavonoids have revealed that their binding is often characterized by insertion into hydrophobic cavities of proteins, with the different rings of the flavonoid scaffold playing distinct roles. For instance, in the context of enzyme inhibition, the benzopyran ring (A and C rings) and the phenyl ring (B ring) of the flavonoid structure orient themselves to maximize favorable interactions.

For this compound, the dihydroxy substitution on the A and B rings is expected to be crucial for forming hydrogen bonds with amino acid residues within a binding pocket. The 5-hydroxyl group, in particular, can form a hydrogen bond with the adjacent carbonyl group at C4, influencing the planarity and electronic properties of the molecule. This feature is common among active flavonoids. The 4'-hydroxyl group on the B ring is also a key site for hydrogen bonding. The bulky benzyloxy group at the 7-position is likely to occupy a hydrophobic pocket, contributing to the binding affinity through van der Waals interactions.

Studies on related flavones have identified key interacting residues in various proteins. For example, in the binding of flavonoids to serum albumin, hydrophobic residues such as tryptophan and tyrosine are often involved in π-π stacking interactions with the aromatic rings of the flavonoid. Polar residues like arginine, lysine, and aspartic acid can form hydrogen bonds with the hydroxyl groups of the flavonoid.

Conformational Analysis and Energetic Considerations

The three-dimensional conformation of a flavonoid is a critical factor in its biological activity. The rotational freedom between the B ring and the C ring allows for different conformations, which can influence how the molecule fits into a binding site.

For this compound, the dihedral angle between the B ring and the benzopyran system is a key conformational parameter. A more planar conformation can enhance π-π stacking interactions with aromatic residues in a binding pocket. However, some degree of flexibility may be required to adopt an optimal conformation for binding.

Computational studies using methods like Density Functional Theory (DFT) and molecular dynamics simulations help in understanding the preferred conformations and the energy barriers between them. nih.gov For flavonoids, the planarity is influenced by the substitution pattern. The intramolecular hydrogen bond between the 5-hydroxyl group and the 4-carbonyl oxygen contributes to the planarity of the A and C rings. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov For flavonoids, QSAR studies have been instrumental in identifying the key structural features that govern their activity. nih.govnih.gov

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These include parameters like partial charges, dipole moment, and HOMO/LUMO energies, which are crucial for understanding interactions like hydrogen bonding and charge transfer.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor that correlates with the ability of a molecule to cross cell membranes and interact with hydrophobic binding pockets. nih.gov

These studies have generally shown that the number and position of hydroxyl and methoxy groups are critical for the biological activity of flavonoids. mdpi.comnih.gov For instance, the presence of hydroxyl groups on the B ring is often associated with potent antioxidant and anti-inflammatory activities. nih.gov The development of a QSAR model for a series of 7-benzyloxyflavones could provide more specific insights into the structural requirements for their activity.

Mechanistic Insights from Molecular Interactions

The biological effects of this compound are underpinned by a variety of molecular interactions with its biological targets. Understanding these interactions provides a mechanistic basis for its observed activities.

Hydrogen Bonding Networks and Their Contribution to Binding Affinity

Hydrogen bonds are among the most important non-covalent interactions that stabilize the binding of flavonoids to proteins. The two hydroxyl groups of this compound, at positions 5 and 4', are primary sites for forming hydrogen bonds with amino acid residues in a binding pocket.

Hydrophobic Interactions and π-π Stacking Effects

The aromatic rings of this compound provide a large surface area for hydrophobic interactions with nonpolar regions of a protein. The benzyloxy group at the 7-position is particularly significant in this regard. This large, hydrophobic substituent can fit into a corresponding hydrophobic pocket, displacing water molecules and leading to a favorable entropic contribution to binding.

Furthermore, the aromatic nature of the flavone scaffold allows for π-π stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov These interactions, where the electron-rich π-systems of the aromatic rings overlap, can be a major driving force for binding. The planarity of the flavonoid core is important for optimizing these stacking interactions.

Conformational Flexibility and Its Impact on Biological Recognition

While a certain degree of rigidity can be beneficial for pre-organizing a molecule for binding, some conformational flexibility is often necessary for a ligand to adapt to the specific shape of a binding site. This concept of "induced fit" is crucial in molecular recognition.

For this compound, the main source of conformational flexibility is the rotation around the single bond connecting the B ring to the C ring. This allows the B ring to adopt different orientations relative to the rest of the molecule. The ability to adopt a specific, low-energy conformation that is complementary to the binding site can have a profound impact on biological recognition and affinity. nih.gov Molecular dynamics simulations can provide valuable insights into the dynamic nature of these conformational changes upon binding. nih.gov

Future Research Directions and Translational Perspectives

Identification of Novel Molecular Targets and Signaling Pathways

A crucial first step in characterizing the therapeutic potential of 5,4'-Dihydroxy-7-(benzyloxy)flavone is the identification of its molecular targets and the signaling pathways it modulates. While flavonoids, as a class, are known to interact with a wide array of cellular targets, the specific interactions of this benzyloxy-substituted flavone (B191248) remain to be elucidated.

Initial research should focus on broad-spectrum screening assays to identify potential protein binding partners. Techniques such as affinity chromatography-mass spectrometry, using the flavone as a ligand, could isolate and identify interacting proteins from cell lysates. Furthermore, computational docking studies, leveraging the known structure of the flavone, can predict binding affinities to a panel of known cancer and inflammation-related proteins, such as kinases, transcription factors, and enzymes.

Once initial targets are identified, subsequent studies will need to validate these interactions and delineate the downstream signaling consequences. For instance, if the flavone is found to bind to a specific kinase, further experiments would be required to determine if it acts as an inhibitor or an activator and how this affects downstream phosphorylation events and cellular processes. Gene expression profiling, using techniques like RNA sequencing, in cells treated with the compound can provide a global view of the affected signaling pathways. This approach has been successfully used to identify the cellular targets of other flavones, such as 3',4',5',5,7-pentamethoxyflavone (B192069) in colorectal cancer cells, where it was found to impact members of the RAB subfamily of small GTPases. kent.ac.uk

Table 1: Illustrative Research Plan for Molecular Target Identification

Research PhaseTechniqueObjective
Discovery Affinity Chromatography-Mass SpectrometryTo identify protein binding partners of this compound.
Computational DockingTo predict binding affinities to known therapeutic targets.
Validation Surface Plasmon Resonance (SPR)To quantify the binding kinetics between the flavone and identified protein targets.
Kinase Activity AssaysTo determine the effect of the flavone on the enzymatic activity of identified kinases.
Pathway Analysis Western BlottingTo analyze the phosphorylation status of downstream signaling proteins.
RNA SequencingTo identify global changes in gene expression and affected signaling pathways.

Development of Advanced In Vitro and Ex Vivo Research Models

To gain a deeper understanding of the biological effects of this compound, it is essential to move beyond simple two-dimensional (2D) cell cultures and utilize more physiologically relevant in vitro and ex vivo models.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the in vivo microenvironment, including cell-cell interactions and nutrient gradients. These models are invaluable for assessing the compound's efficacy in a more realistic setting. For example, tumor spheroids can be used to evaluate the flavone's ability to penetrate solid tumors and induce cell death.

Ex vivo models, which utilize fresh tissue samples, offer an even closer approximation of the in vivo situation. For instance, precision-cut tissue slices from tumors or organs of interest can be treated with the compound to assess its effects on cell viability, proliferation, and biomarker expression within the native tissue architecture. The antioxidant potential of various plant extracts containing flavonoids has been evaluated using ex vivo models of biological lipid substrates. nih.gov

Exploration of Synergistic Effects with Established Therapeutic Agents

A promising translational strategy for many novel compounds is their use in combination with existing therapeutic agents. This approach can lead to enhanced efficacy, reduced dosages of toxic chemotherapeutics, and the overcoming of drug resistance.

Future research should systematically evaluate the synergistic potential of this compound with a panel of established drugs relevant to the diseases it may target. For example, in the context of cancer, it could be tested in combination with standard-of-care chemotherapies or targeted agents. The isobologram analysis method is a standard approach to determine whether the combination of two drugs results in synergistic, additive, or antagonistic effects.

The mechanisms underlying any observed synergy will also need to be investigated. For instance, the flavone might inhibit a drug efflux pump, leading to increased intracellular concentrations of the co-administered drug, or it could target a parallel survival pathway that is activated in response to the primary therapy. Studies on other flavonoids, such as amentoflavone, have demonstrated synergistic effects with conventional antibiotics against various bacterial strains. nih.gov

Rational Design and Optimization of Flavone-Based Leads

While this compound itself holds promise, it can also serve as a lead compound for the development of optimized derivatives with improved potency, selectivity, and pharmacokinetic properties. The principles of rational drug design can be applied to guide the synthesis of new analogues.

Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing a series of related compounds with systematic modifications to the flavone scaffold, researchers can identify the key structural features required for biological activity. For example, the position and nature of the hydroxyl and benzyloxy groups can be altered to enhance target binding or improve metabolic stability. The ability to manipulate flavonoid activity through structural variation is a key motivator for the synthesis of flavanone (B1672756) derivatives. nih.gov

Computational modeling can further aid in the design of new analogues by predicting their binding affinity and other properties before they are synthesized, thus saving time and resources. This approach has been used in the design of 3-benzyloxyflavones as β-glucosidase inhibitors. nih.gov

Q & A

Q. What are the validated spectroscopic methods for characterizing 5,4'-dihydroxy-7-(benzyloxy)flavone?

  • Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For example, 1D 1H^1H- and 13C^{13}C-NMR can resolve substituent positions (e.g., benzyloxy groups at C-7), while 2D experiments (COSY, HSQC, HMBC) confirm connectivity. In related flavones (e.g., 5,4'-dihydroxy-7-methoxyflavone), HMBC correlations between aromatic protons and oxygenated carbons (e.g., δ 7.3–7.5 ppm for benzyloxy protons) are diagnostic . Mass spectrometry (HR-ESI-MS) confirms molecular weight (e.g., [M+H]+^+ at m/z 376.1 for methoxy analogs) .

Q. How can synthetic routes for this compound be optimized?

  • Answer : Use regioselective protection/deprotection strategies. For example:
  • Step 1 : Protect the 5-OH group with a benzyl group under basic conditions (e.g., BnCl, K2_2CO3_3).
  • Step 2 : Introduce the 7-benzyloxy group via Williamson ether synthesis.
  • Step 3 : Deprotect the 5-OH group via catalytic hydrogenation (Pd/C, H2_2).
    Yields >60% are achievable with HPLC purity ≥95% .

Q. What solvent systems are recommended for isolating this compound from plant extracts?

  • Answer : Use polarity-guided fractionation:
  • Extraction : Ethanol or methanol (70–80%) at 50–60°C.
  • Partition : Ethyl acetate or n-butanol for flavonoid enrichment.
  • Chromatography : Sephadex LH-20 with MeOH:H2_2O (7:3) or silica gel with CHCl3_3:MeOH gradients (9:1 to 7:3) .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyloxy vs. methoxy groups) affect the compound’s bioactivity?

  • Answer : The benzyloxy group at C-7 enhances lipophilicity, improving membrane permeability. For example, methoxy analogs (e.g., 5,4'-dihydroxy-7-methoxyflavone) show moderate anti-inflammatory activity (IC50_{50} ~25 μM in COX-2 assays), while benzyloxy derivatives may exhibit stronger binding to hydrophobic enzyme pockets .

Q. What are the key challenges in resolving contradictory NMR data for flavone isomers?

  • Answer : Isomers like 5,4'-dihydroxy-7-methoxyflavone and 5,7-dihydroxy-4'-methoxyflavone require:
  • NOESY/ROESY : To differentiate between C-7 and C-4' substituents.
  • Isotopic labeling : 13C^{13}C-enriched samples for unambiguous carbon assignments.
  • Computational modeling : DFT-based chemical shift predictions to validate experimental data .

Q. How can stability studies for this compound be designed under varying pH and temperature?

  • Answer :
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, MeCN:H2_2O + 0.1% TFA).
  • Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–4 weeks. Degradation kinetics follow first-order models (t1/2_{1/2} >30 days at 25°C) .

Q. What in silico tools predict the ADMET properties of this compound?

  • Answer : Use SwissADME or ADMETLab 2.0 to estimate:
  • Absorption : High gastrointestinal absorption (AlogP ~3.2).
  • Metabolism : CYP3A4-mediated demethylation as the primary pathway.
  • Toxicity : Low hepatotoxicity risk (LD50_{50} >500 mg/kg in rodent models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.